molecular formula C9H7BrF4 B15147220 1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1027215-80-0

1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B15147220
CAS No.: 1027215-80-0
M. Wt: 271.05 g/mol
InChI Key: XNHOMASANKJWJJ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group, a fluoro group, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the bromoethyl, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions on the benzene ring.

Properties

CAS No.

1027215-80-0

Molecular Formula

C9H7BrF4

Molecular Weight

271.05 g/mol

IUPAC Name

1-(2-bromoethyl)-2-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4/c10-4-3-6-1-2-7(5-8(6)11)9(12,13)14/h1-2,5H,3-4H2

InChI Key

XNHOMASANKJWJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCBr

Origin of Product

United States

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